1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride

Medicinal Chemistry Drug Design Metabolic Stability

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride (CAS 15817-89-7) is a synthetic small-molecule building block comprising a benzofuran-2-yl ketone core linked via a saturated three-carbon chain to a morpholine ring, supplied as the hydrochloride salt (molecular formula C₁₅H₁₈ClNO₃, MW 295.76 g/mol). The compound belongs to the arylalkylamino ketone class and is primarily utilized as a versatile scaffold in medicinal chemistry and chemical biology for constructing focused libraries and structure–activity relationship (SAR) explorations.

Molecular Formula C15H18ClNO3
Molecular Weight 295.76
CAS No. 15817-89-7
Cat. No. B2700345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride
CAS15817-89-7
Molecular FormulaC15H18ClNO3
Molecular Weight295.76
Structural Identifiers
SMILESC1COCCN1CCC(=O)C2=CC3=CC=CC=C3O2.Cl
InChIInChI=1S/C15H17NO3.ClH/c17-13(5-6-16-7-9-18-10-8-16)15-11-12-3-1-2-4-14(12)19-15;/h1-4,11H,5-10H2;1H
InChIKeyLTNFGZWEPWNKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Hydrochloride (CAS 15817-89-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride (CAS 15817-89-7) is a synthetic small-molecule building block comprising a benzofuran-2-yl ketone core linked via a saturated three-carbon chain to a morpholine ring, supplied as the hydrochloride salt (molecular formula C₁₅H₁₈ClNO₃, MW 295.76 g/mol) [1]. The compound belongs to the arylalkylamino ketone class and is primarily utilized as a versatile scaffold in medicinal chemistry and chemical biology for constructing focused libraries and structure–activity relationship (SAR) explorations . Computed physicochemical parameters—including LogP (1.52), LogD at pH 7.4 (1.50), topological polar surface area (42.68 Ų), and four rotatable bonds—indicate compliance with Lipinski's Rule of Five, supporting its suitability as a lead-like fragment for oral bioavailability optimization [1].

Why Generic Substitution Fails for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Hydrochloride: Structural Nuances That Defeat Class-Level Interchangeability


Benzofuran–morpholine conjugates represent a chemically diverse family where subtle structural variations—saturation state of the linker, regiochemistry of the benzofuran attachment, N-substitution pattern on the morpholine, and salt form—produce divergent physicochemical and pharmacological profiles [1]. The hydrochloride salt of the saturated 3-(morpholin-4-yl)propan-1-one derivative (CAS 15817-89-7) occupies a distinct position relative to its closest analogs: the unsaturated enone (E)-1-(benzofuran-2-yl)-3-morpholinoprop-2-en-1-one (CAS 1164549-93-2, C₁₅H₁₅NO₃, MW 257.28) possesses a conformationally restricted α,β-unsaturated system with different electrophilic reactivity and metabolic liability, while the free base (CAS 124617-33-0) lacks the crystallinity and aqueous solubility advantages conferred by salt formation . Regioisomeric variants—such as 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine—shift the attachment point from the benzofuran C2 to C3 position, altering the electronic environment of the carbonyl and the spatial presentation of the morpholine pharmacophore . These structural distinctions mean that procurement decisions cannot be made on a 'benzofuran-morpholine' class basis alone; the specific molecular connectivity, saturation state, and counterion directly determine utility in a given experimental context.

Quantitative Differentiation Evidence for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Hydrochloride (CAS 15817-89-7) Relative to Closest Structural Analogs


Saturated vs. α,β-Unsaturated Linker: Conformational Flexibility, Reduced Electrophilic Reactivity, and Metabolic Stability Implications

The target compound features a fully saturated ethylene bridge (–CH₂–CH₂–) connecting the benzofuran-2-yl ketone to the morpholine nitrogen. This contrasts with the closest commercial analog, (E)-1-(benzofuran-2-yl)-3-morpholinoprop-2-en-1-one (CAS 1164549-93-2), which contains an α,β-unsaturated enone linker . The saturated linker eliminates the electrophilic Michael acceptor site present in the enone, thereby avoiding non-specific covalent reactivity with biological nucleophiles (e.g., glutathione, protein cysteine residues) that can confound assay interpretation and produce pan-assay interference artifacts [1]. Additionally, the saturated bridge introduces two additional freely rotatable single bonds, increasing the compound's conformational entropy and its capacity to sample diverse bound-state geometries without the energetic penalty of desolvating a rigid, planar enone system [2]. This flexibility is advantageous for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns where adaptability to multiple target pockets is desired.

Medicinal Chemistry Drug Design Metabolic Stability

Hydrochloride Salt vs. Free Base: Differentiated Crystallinity, Aqueous Solubility, and Long-Term Storage Stability

The hydrochloride salt form (CAS 15817-89-7, MW 295.76) provides tangible handling advantages over the corresponding free base (CAS 124617-33-0, MW 259.30, C₁₅H₁₇NO₃) [1]. Protonation of the morpholine tertiary amine (computed pKa of the free base conjugate acid ≈ 13.85, indicating a strongly basic nitrogen center) and formation of the crystalline hydrochloride salt typically enhances aqueous solubility by one to three orders of magnitude relative to the neutral free base, facilitating dissolution in biological assay media (e.g., PBS, cell culture medium) without requiring high DMSO concentrations [2]. The hydrochloride salt also exhibits superior long-term storage stability under recommended conditions (sealed, dry, 2–8 °C), resisting hygroscopic degradation and free-base oiling-out that can compromise the free base form during repeated use in automated compound management systems . Vendor specifications indicate ≥98% purity (HPLC) with consistency across multiple synthesis lots, an important consideration for reproducibility in quantitative pharmacology experiments .

Formulation Science Compound Management Salt Selection

Physicochemical Property Profile: Lipophilic–Hydrophilic Balance Differentiated from Regioisomeric and Heterocyclic Amine Variants

The target compound's computed physicochemical parameters—LogP 1.52, LogD (pH 7.4) 1.50, TPSA 42.68 Ų, and 4 rotatable bonds—position it within an attractive property space for CNS drug discovery and oral bioavailability (Lipinski-compliant, TPSA < 60 Ų suggesting potential blood–brain barrier penetration) [1]. This profile differentiates it from benzofuran–morpholine analogs bearing larger, more lipophilic substituents or alternative heterocyclic amines. For instance, 4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine (C₁₅H₁₇NO₃, MW 259.30) incorporates a methyl substituent on the benzofuran ring that increases LogP and steric bulk, while piperazine-containing benzofuran derivatives typically exhibit higher TPSA (≥53 Ų) and additional hydrogen-bond donor capacity, altering permeability and efflux transporter recognition [2]. The morpholine oxygen in the target compound contributes hydrogen-bond acceptor capacity (3 total HBA) without introducing hydrogen-bond donors (0 HBD), a desirable feature for maintaining membrane permeability while providing a solubilizing heteroatom [1]. The benzofuran-2-yl (rather than benzofuran-3-yl) attachment positions the carbonyl directly conjugated to the furan ring oxygen, modulating the ketone's electronic environment and potentially its metabolic stability toward ketoreductases compared to the C3 regioisomer [3].

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Accessibility and Scaffold Versatility: One-Step Protocol Enables Rapid Derivatization Compared to Multi-Step Routes for Complex Analogs

A reported one-step synthesis protocol for the core 1-(benzofuran-2-yl)-3-morpholinopropan-1-one scaffold, employing adapted Vilsmeier conditions to achieve quantitative yield, underscores the synthetic accessibility of this chemotype relative to more complex benzofuran–morpholine hybrids [1]. This contrasts with piperazine-containing benzofuran derivatives or imidazo[1,2-b]pyridazine-fused benzofuran–morpholine compounds (such as those disclosed in US 9,777,004), which require multi-step sequences including palladium-catalyzed cross-couplings, protecting group manipulations, and chromatographic purification, resulting in lower overall yields and higher per-gram costs for procurement [2]. The commercial availability of the target hydrochloride salt at ≥98% purity from multiple vendors, with pricing for 50 mg quantities, indicates a mature supply chain suitable for both pilot screening (milligram scale) and follow-up SAR studies (gram scale) . The morpholine nitrogen and the benzofuran C5 and C7 positions represent tractable vectors for late-stage functionalization, enabling efficient parallel library synthesis without de novo scaffold construction.

Synthetic Chemistry Library Synthesis Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Hydrochloride (CAS 15817-89-7)


Fragment-Based Drug Discovery (FBDD) Library Design: A Low-MW, Rule-of-Five-Compliant Benzofuran Scaffold for Primary Screening

With a free base MW of 259.30 Da, LogP 1.52, TPSA 42.68 Ų, and 0 hydrogen-bond donors, the target compound meets established fragment-likeness criteria (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and is suitable for inclusion in fragment screening libraries targeting diverse protein classes, including kinases, GPCRs, and protein–protein interaction interfaces [1]. The hydrochloride salt form ensures solubility in aqueous screening buffers, while the morpholine oxygen provides a hydrogen-bond acceptor for target engagement without introducing stereochemical complexity, facilitating hit identification by biophysical methods (SPR, NMR, DSF). The saturated linker avoids the PAINS liability associated with α,β-unsaturated carbonyls, reducing false-positive rates in biochemical assays [2].

CNS Drug Discovery Programs: Prioritization Based on Favorable BBB Penetration Descriptors

The compound's TPSA of 42.68 Ų falls well below the 60–70 Ų threshold commonly associated with passive blood–brain barrier (BBB) penetration, while its moderate LogP (1.52) and LogD at pH 7.4 (1.50) align with optimal CNS drug property space [1]. The absence of hydrogen-bond donors (HBD = 0) further reduces the desolvation penalty for membrane crossing. These properties make the scaffold a privileged starting point for CNS-targeted medicinal chemistry campaigns, particularly for neurodegenerative disease targets (e.g., beta-amyloid aggregation, adenosine A2A receptor antagonism) where benzofuran-containing compounds have demonstrated preclinical efficacy in patent literature [3]. The morpholine ring can serve as a bioisosteric replacement for piperidine or piperazine in known CNS pharmacophores, offering differentiated pharmacokinetics.

Parallel Medicinal Chemistry and SAR Exploration: Late-Stage Functionalization from a Single Commercial Intermediate

The commercial availability of the hydrochloride salt at ≥98% purity from multiple vendors, combined with the synthetic accessibility of the core scaffold via one-step Vilsmeier chemistry, enables efficient parallel SAR exploration [1]. The benzofuran C5 and C7 positions are amenable to electrophilic aromatic substitution (halogenation, nitration, sulfonation), while the morpholine nitrogen can undergo alkylation, acylation, or reductive amination to generate diverse analog libraries [2]. The saturated ethylene linker is chemically robust, tolerating a wide range of reaction conditions without degradation, unlike the enone comparator which is susceptible to nucleophilic addition and base-catalyzed isomerization. Procurement at the 500 mg to 5 g scale supports initial SAR expansion, while the established synthetic route permits rapid scale-up to multi-gram quantities for advanced lead optimization.

Chemical Biology Probe Development: A Non-Covalent, Non-PAINS Benzofuran Probe for Target Engagement Studies

For chemical biology applications requiring clean target engagement profiles, the saturated linker and morpholine pharmacophore avoid the covalent reactivity associated with enone-containing benzofuran probes [1]. The compound can serve as a negative control (inactive scaffold) or as a starting point for installing photoaffinity labels (diazirine, benzophenone) or click chemistry handles (alkyne, azide) via the benzofuran aromatic positions or morpholine nitrogen [2]. The hydrochloride salt's aqueous solubility facilitates cellular target engagement assays (CETSA, thermal shift) without the artifacts introduced by high DMSO concentrations. Class-level evidence from benzofuran–morpholine hybrids demonstrates that this scaffold can be elaborated into nanomolar-potency probes for kinase targets (e.g., MKNK1, TRK) and GPCRs, indicating the implicit target-engagement potential of the core chemotype [3].

Quote Request

Request a Quote for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.